2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester

Lipophilicity LogP Physicochemical Property

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester (CAS 738606-43-4) is a synthetic, symmetrical dicarboxylic acid diethyl ester featuring a central ketone group and four geminal methyl substituents. With a molecular formula of C₂₃H₄₂O₅ and a molecular weight of 398.58 g/mol, this compound serves as a pivotal, lipophilic intermediate in the multi-step synthesis of the small-molecule ATP-citrate lyase inhibitor bempedoic acid (ETC-1002), a clinically approved LDL-cholesterol lowering agent.

Molecular Formula C23H42O5
Molecular Weight 398.6 g/mol
CAS No. 738606-43-4
Cat. No. B3029652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester
CAS738606-43-4
Molecular FormulaC23H42O5
Molecular Weight398.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)CCCCCC(=O)CCCCCC(C)(C)C(=O)OCC
InChIInChI=1S/C23H42O5/c1-7-27-20(25)22(3,4)17-13-9-11-15-19(24)16-12-10-14-18-23(5,6)21(26)28-8-2/h7-18H2,1-6H3
InChIKeyLDURYVDWYUCWGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid Diethyl Ester (CAS 738606-43-4): A Specialized Bempedoic Acid Intermediate


2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester (CAS 738606-43-4) is a synthetic, symmetrical dicarboxylic acid diethyl ester featuring a central ketone group and four geminal methyl substituents . With a molecular formula of C₂₃H₄₂O₅ and a molecular weight of 398.58 g/mol, this compound serves as a pivotal, lipophilic intermediate in the multi-step synthesis of the small-molecule ATP-citrate lyase inhibitor bempedoic acid (ETC-1002), a clinically approved LDL-cholesterol lowering agent . As a protected form of the active diacid, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid (CAS 413624-71-2), its diethyl ester configuration offers distinct physicochemical advantages for synthetic applications .

Why 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid (Free Diacid) Cannot Simply Substitute the Diethyl Ester


Procurement of its free diacid analog, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid (CAS 413624-71-2), in place of CAS 738606-43-4 would introduce substantial risks in a bempedoic acid synthetic workflow. The diacid exhibits a significantly higher polarity, with a predicted LogP of approximately 4.68, compared to ~5.64 for the diethyl ester . The absence of the ethyl ester protecting groups renders the diacid susceptible to unwanted side reactions during critical steps like ketone reduction, compromising synthetic selectivity and final yield. While the diacid can be used directly in the patented synthesis, the diethyl ester's established physical properties—such as a predicted boiling point of 472.7°C and a density of 0.966 g/cm³—make it far more amenable to purification by fractional distillation or chromatography as a low-polarity liquid, a clear advantage over the diacid, which is a solid (m.p. 82-83°C) .

Head-to-Head Comparative Evidence for Selecting the Diethyl Ester (CAS 738606-43-4) over the Free Diacid


Measured LogP Comparison: Diethyl Ester vs. Free Diacid

The diethyl ester exhibits a predicted LogP of 5.64, indicating markedly higher lipophilicity compared to its free diacid counterpart, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid (CAS 413624-71-2), which has a predicted LogP of 4.3 . This confirms the ester form's preferential partitioning into organic solvents, a critical factor for its role as a protected intermediate in multi-step organic syntheses where water-sensitive reactions are employed .

Lipophilicity LogP Physicochemical Property Bempedoic Acid

Physical State and Purification Amenability: Liquid Ester vs. Solid Diacid

The target compound (CAS 738606-43-4) is a light yellow to brown liquid at ambient temperature , in contrast to the free diacid (CAS 413624-71-2), which is a white crystalline solid with a melting point of 82-83°C . This liquid state, combined with a predicted boiling point of 472.7°C and relative density of 0.966, makes it far more amenable to high-throughput purification by fractional distillation or flash column chromatography in non-polar solvent systems, a significant advantage over the solid diacid .

Physical Form Purification Scale-up Intermediate

Regulatory Utility: Defined Specification as a Bempedoic Acid Impurity Reference Standard

ChemWhat designates CAS 738606-43-4 as 'Bempedoic Acid Impurity 1' and supplies it with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) submissions . This establishes a precise, quantifiable regulatory identity and market necessity as an impurity reference standard for the quality control (QC) of Bempedoic Acid API, a role not commonly filled by generic or non-esterified analogs.

Reference Standard Impurity Profiling Regulatory Compliance ANDA

Synthetic Route Efficiency and Yield Benchmarking

A patented synthetic route for CAS 738606-43-4 describes its preparation from ethyl-2,2-dimethyl-7-bromoheptanoate and Tosylmethyl isocyanide in DMSO using NaH as a base and tetra-(n-butyl)ammonium iodide as a catalyst, yielding 53% . This provides a quantifiable benchmark for process chemists, allowing direct comparison of synthetic efficiency when selecting between this and other proposed bempedoic acid intermediates.

Synthesis Yield Process Chemistry Intermediate

Optimal Procurement Scenarios for 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid Diethyl Ester


Process R&D for Bempedoic Acid API Manufacturing

In the optimization of a bempedoic acid manufacturing process, the diethyl ester (CAS 738606-43-4) is the preferred intermediate for the critical ketone reduction step. Its high LogP of 5.64 and liquid state at room temperature allow it to be seamlessly integrated into anhydrous, organic-phase chemical operations, contrasting sharply with the solid, more polar free diacid which can cause mixing and reactivity issues . Its amenability to purification by distillation or chromatography directly supports the high purity profile demanded by good manufacturing practice (GMP) guidelines for active pharmaceutical ingredient (API) production .

Quality Control and Regulatory Filing for ANDA Submissions

For analytical laboratories developing HPLC or GC methods for the quantification of impurities in Bempedoic Acid API, procuring CAS 738606-43-4 is essential. As a designated 'Bempedoic Acid Impurity 1', it comes with detailed characterization data, enabling its direct use as a qualified reference standard for method validation, system suitability testing, and routine QC batch release, as per regulatory requirements for an ANDA . This negates the need for and validation of an in-house impurity standard, saving significant time and resources.

Medicinal Chemistry and Targeted Lipid Modulator Design

Medicinal chemists exploring structure-activity relationships (SAR) around the bempedoic acid pharmacophore can procure this compound as a key synthon. The ethyl ester groups function as protecting groups, allowing for selective modifications at the ketone or other positions, before final deprotection to reveal the active free diacid for in vivo testing in models of dyslipidemia and glucose metabolism disorders . Direct procurement saves months of synthetic effort compared to starting from the free diacid.

Development of Novel Drug Delivery Systems

The high lipophilicity (LogP 5.64) of the diethyl ester form makes it an attractive prodrug candidate or a basis for designing lipid-based nanoparticle formulations. Its ability to partition favorably into lipid bilayers can be exploited to enhance the oral bioavailability or targeted delivery of bempedoic acid, an approach that would be less efficient with the more polar diacid (LogP 4.3) . This positions CAS 738606-43-4 as a critical starting material for advanced formulation research.

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